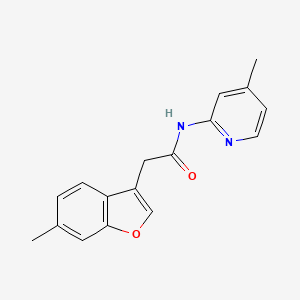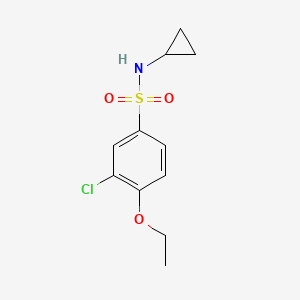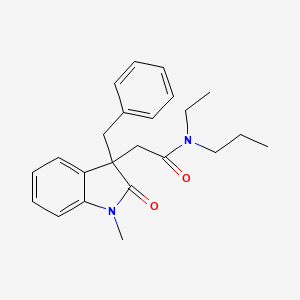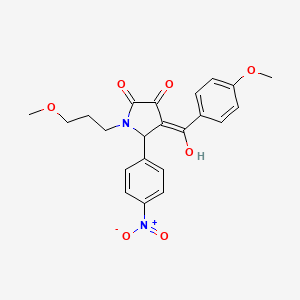![molecular formula C20H29NO6 B5303052 N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate](/img/structure/B5303052.png)
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate, also known as MP-10, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. The compound belongs to the class of phenethylamines and has been studied for its effects on the central nervous system.
Mécanisme D'action
The exact mechanism of action of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). This means that it blocks the reuptake of serotonin in the brain, leading to increased levels of the neurotransmitter and potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including increased levels of serotonin in the brain, as well as changes in the activity of certain brain regions involved in mood and behavior. The compound has also been shown to have potential anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate in lab experiments is its high affinity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in the brain. However, one limitation is that the exact mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are several potential future directions for research on N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate, including further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of neurological disorders such as depression and anxiety. Other areas of research could include the development of new compounds based on the structure of this compound, as well as the investigation of its potential use as a tool for studying the role of serotonin in the brain.
In conclusion, this compound is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications in the treatment of neurological disorders. While its exact mechanism of action is not fully understood, studies have shown that it has a high affinity for the serotonin transporter and may act as a selective serotonin reuptake inhibitor. There are several potential future directions for research on this compound, including further studies on its mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate involves several steps, including the reaction of 2-methoxy-4-(1-propen-1-yl)phenol with 3-chloropropylamine, followed by the addition of cyclopentylmagnesium bromide. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound.
Applications De Recherche Scientifique
N-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}cyclopentanamine oxalate has been the subject of scientific research for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that the compound has a high affinity for the serotonin transporter, which is involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
N-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]cyclopentanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.C2H2O4/c1-3-7-15-10-11-17(18(14-15)20-2)21-13-6-12-19-16-8-4-5-9-16;3-1(4)2(5)6/h3,7,10-11,14,16,19H,4-6,8-9,12-13H2,1-2H3;(H,3,4)(H,5,6)/b7-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBPGQKNNBYTDS-CDQVLDCRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCNC2CCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCCNC2CCCC2)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[6-(1-methyl-1H-imidazol-2-yl)pyridazin-3-yl]-3-(2-phenoxyethyl)piperidin-3-yl]methanol](/img/structure/B5302999.png)
![1-[3-(4-fluorophenyl)acryloyl]-1H-1,2,4-triazol-3-amine](/img/structure/B5303007.png)

![1-(3-chlorophenyl)-5-[(4-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5303018.png)

![4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5303031.png)
![1-{2-[(dimethylamino)methyl]benzoyl}-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B5303036.png)
![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5303040.png)
![N'-ethyl-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5303041.png)

![1-(4-fluorobenzyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5303064.png)
![N-[3-(4-morpholinyl)propyl]-2-(phenylthio)propanamide](/img/structure/B5303071.png)
![2-(cyclopropylmethyl)-N-methyl-N-(1,3-thiazol-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5303077.png)